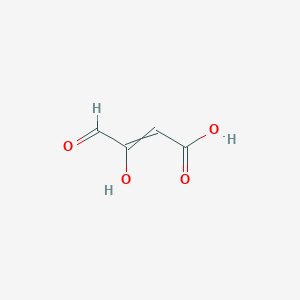![molecular formula C24H24O2 B14293549 1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene CAS No. 121410-93-3](/img/structure/B14293549.png)
1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-1-(4-ethoxyphenyl)-2,2-diphenylethene is an organic compound that belongs to the class of stilbenes. Stilbenes are compounds characterized by the presence of a 1,2-diphenylethene structure. This particular compound has two ethoxy groups attached to the phenyl rings, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-1-(4-ethoxyphenyl)-2,2-diphenylethene typically involves the reaction of 4-ethoxybenzaldehyde with diphenylacetylene in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or toluene. The base, often potassium hydroxide or sodium ethoxide, facilitates the formation of the ethene linkage between the phenyl rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling, as well as efficient purification techniques such as recrystallization or chromatography, are essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethoxy-1-(4-ethoxyphenyl)-2,2-diphenylethene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethene linkage to an ethane linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1-ethoxy-1-(4-ethoxyphenyl)-2,2-diphenylethane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Ethoxy-1-(4-ethoxyphenyl)-2,2-diphenylethene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-1-(4-ethoxyphenyl)-2,2-diphenylethene involves its interaction with various molecular targets. The ethoxy groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-1-(4-methoxyphenyl)-2,2-diphenylethene: Similar structure but with methoxy groups instead of ethoxy groups.
1-Hydroxy-1-(4-hydroxyphenyl)-2,2-diphenylethene: Contains hydroxy groups, which can significantly alter its chemical properties and reactivity.
1-Chloro-1-(4-chlorophenyl)-2,2-diphenylethene:
Uniqueness
1-Ethoxy-1-(4-ethoxyphenyl)-2,2-diphenylethene is unique due to the presence of ethoxy groups, which can enhance its solubility in organic solvents and influence its reactivity in various chemical reactions
Propiedades
Número CAS |
121410-93-3 |
|---|---|
Fórmula molecular |
C24H24O2 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
1-ethoxy-4-(1-ethoxy-2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C24H24O2/c1-3-25-22-17-15-21(16-18-22)24(26-4-2)23(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-18H,3-4H2,1-2H3 |
Clave InChI |
OQHOIOFPWNBSPL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)

![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)


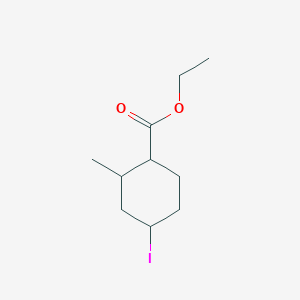
![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
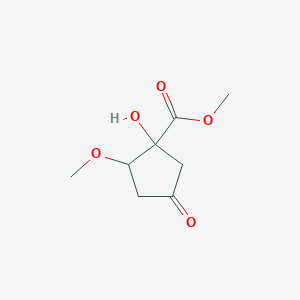
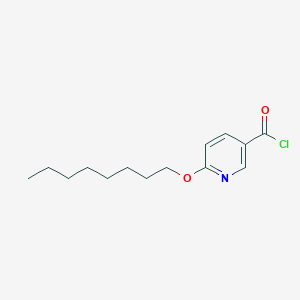
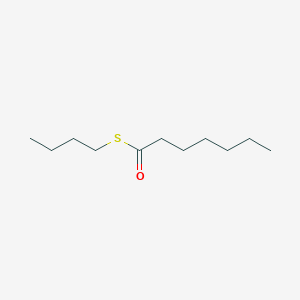
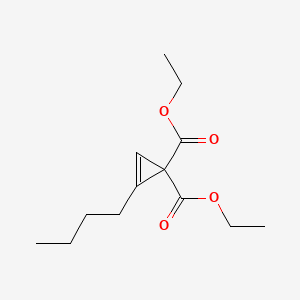
![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
